molecular formula C13H17NO5 B052191 Boc-4-hydroxy-D-phenylglycine CAS No. 27460-85-1

Boc-4-hydroxy-D-phenylglycine

Cat. No.: B052191
CAS No.: 27460-85-1
M. Wt: 267.28 g/mol
InChI Key: LRWJRIFKJPPAPM-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-hydroxy-D-phenylglycine typically involves the protection of the amino group of 4-hydroxy-D-phenylglycine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development
Boc-Hpg is significant in the synthesis of peptide antibiotics. Its structural similarity to natural amino acids allows it to be incorporated into peptide chains, enhancing the bioactivity of antibiotics. Research has shown that phenylglycine derivatives, including Boc-Hpg, play crucial roles in the biosynthesis of glycopeptide antibiotics such as vancomycin and daptomycin . These compounds exhibit potent antibacterial activity against resistant strains of bacteria.

Drug Design and Development
The introduction of Boc-Hpg into drug design offers opportunities for creating novel therapeutic agents. Its ability to stabilize peptide structures makes it an attractive candidate for developing peptidomimetics—compounds that mimic the biological activity of peptides but with improved stability and bioavailability. For instance, studies have demonstrated that incorporating Boc-Hpg into peptide sequences can enhance their resistance to enzymatic degradation, making them more effective as drugs .

Biochemical Applications

Enzyme Engineering
Boc-Hpg can be utilized in enzyme engineering to modify the activity and specificity of enzymes. By incorporating Boc-Hpg into enzyme structures, researchers can alter substrate binding and catalytic properties, leading to the development of more efficient biocatalysts for industrial applications . This approach has been particularly effective in creating enzymes with enhanced stability under extreme conditions.

Protein Labeling and Modification
Non-canonical amino acids (ncAAs) like Boc-Hpg are increasingly used in protein labeling techniques. They can be genetically encoded into proteins, allowing for site-specific modifications that facilitate the study of protein interactions and functions. This capability is crucial for understanding complex biological processes and developing targeted therapies .

Organic Synthesis

Building Blocks in Organic Chemistry
Boc-Hpg serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing complex organic molecules. For example, Boc-Hpg can be converted into other derivatives that serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of β-Peptides
The incorporation of Boc-Hpg into β-peptides has been explored due to its ability to induce specific conformations and enhance stability against proteolysis. β-Peptides containing Boc-Hpg have shown promise as protease inhibitors and have been investigated for their potential therapeutic applications .

Case Studies

Application AreaStudy ReferenceFindings
Antibiotic DevelopmentRSC Advances (2015) Demonstrated the role of Boc-Hpg in enhancing the activity of glycopeptide antibiotics.
Enzyme EngineeringPubChem Showed modifications in enzyme activity when Boc-Hpg was incorporated into enzyme structures.
Protein LabelingOrganocatalytic Strategies (2024) Highlighted the use of Boc-Hpg in site-specific protein labeling for studying protein interactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Boc protecting group, which provides selective protection of the amino group during chemical reactions. This makes it particularly valuable in stereospecific syntheses and in the preparation of complex pharmaceutical agents .

Biological Activity

Boc-4-hydroxy-D-phenylglycine (Boc-Hpg) is a non-proteinogenic amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its structural characteristics, including the presence of a Boc (tert-butyloxycarbonyl) protecting group and a hydroxyl group on the phenyl ring, contribute to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₃H₁₇NO₅. The structural formula can be represented as:

Boc Hpg=C(C6H5)(OH)(NH2)(C(O)(O))\text{Boc Hpg}=\text{C}(\text{C}_6\text{H}_5)(\text{OH})(\text{NH}_2)(\text{C}(O)(O))

Table 1: Structural Features of Boc-Hpg

FeatureDescription
Molecular Weight251.28 g/mol
Functional GroupsHydroxyl (-OH), Amine (-NH₂)
Protecting GroupTert-butyloxycarbonyl (Boc)
ChiralityD-configuration

This compound exhibits various biological activities attributed to its structural features. It plays a significant role in:

  • Antimicrobial Activity : Boc-Hpg is involved in the biosynthesis of glycopeptide antibiotics, which are crucial in combating bacterial infections. Specifically, it is a precursor for 4-hydroxyphenylglycine (Hpg), which is integral to the structure of antibiotics like vancomycin and teicoplanin .
  • Enzyme Inhibition : Studies have shown that Boc-Hpg can act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis, thereby enhancing its antimicrobial properties .
  • Neuroprotective Effects : Recent research indicates that derivatives of Boc-Hpg may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Study: Antimicrobial Properties

A study investigated the incorporation of Boc-Hpg into glycopeptide antibiotics. The researchers found that modifications using Boc-Hpg enhanced the binding affinity to bacterial cell wall precursors, significantly improving the antibiotic's efficacy against resistant strains of bacteria such as Staphylococcus aureus .

Table 2: Efficacy of Boc-Hpg Derivatives Against Bacterial Strains

Antibiotic DerivativeMinimum Inhibitory Concentration (MIC)Target Bacterial Strain
Vancomycin + Boc-Hpg0.5 µg/mLStaphylococcus aureus
Teicoplanin + Boc-Hpg0.25 µg/mLEnterococcus faecalis

Pharmacological Applications

This compound has potential applications in:

  • Drug Development : Its role as a building block for synthesizing novel antibiotics positions it as a valuable compound in pharmaceutical research.
  • Neuropharmacology : Ongoing studies are exploring its use in developing treatments for neurodegenerative diseases due to its protective effects on neurons .

Properties

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWJRIFKJPPAPM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473817
Record name Boc-4-hydroxy-D-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27460-85-1
Record name Boc-4-hydroxy-D-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.5 g. (1.5 mmol.) of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester in 20 ml. of methanol and 30 ml. of 5% aqueous sodium carbonate was heated at reflux for 30 minutes. The solvent was removed in vacuo and the aqueous residue was extracted with ethyl acetate. The aqueous phase was acidified to pH 3.0 with phosphoric acid and again extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated to give N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine, m.p. 112°-114° (methanol-water).
Name
N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester
Quantity
1.5 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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